Sodium 1,4-dinonyl sulfosuccinate is a surfactant with the molecular formula and a molecular weight of approximately 472.61 g/mol. This compound is classified as a sodium salt of the diester of sulfosuccinic acid, specifically derived from the reaction of dinonyl alcohol with maleic anhydride, followed by sulfonation with sodium bisulfite. The structure features two long-chain alkyl groups (nonyl) attached to a sulfosuccinate core, which contributes to its surfactant properties, enhancing solubility and stability in various formulations .
Sodium 1,4-dinonyl sulfosuccinate exhibits biological activity primarily as a surfactant. It is used in cell lysis buffers and protein extraction protocols due to its ability to disrupt cellular membranes and solubilize proteins. Its safety profile indicates low toxicity levels, making it suitable for use in laboratory settings and potentially in some pharmaceutical applications .
The synthesis of Sodium 1,4-dinonyl sulfosuccinate typically involves the following steps:
Sodium 1,4-dinonyl sulfosuccinate has diverse applications across various industries:
Several compounds exhibit similar properties to Sodium 1,4-dinonyl sulfosuccinate. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Sodium dodecyl sulfate | Alkyl sulfate | Stronger ionic character; more aggressive surfactant |
Diethylhexyl sodium sulfosuccinate | Dialkyl sulfosuccinate | Shorter alkyl chains; used primarily in industrial applications |
Dioctyl sodium sulfosuccinate | Dialkyl sulfosuccinate | Similar structure; often used as a wetting agent |
Sodium lauryl sulfate | Alkyl sulfate | Widely used; strong foaming agent |
Sodium 1,4-dinonyl sulfosuccinate stands out due to its longer alkyl chains which provide enhanced emulsification properties while maintaining lower toxicity levels compared to other similar compounds .
The synthesis of sodium 1,4-dinonyl sulfosuccinate proceeds via sequential esterification and sulfonation steps. In the first stage, maleic anhydride reacts with dinonyl alcohol (a branched C9 alcohol) under acidic or catalytic conditions to form dinonyl maleate. This diester intermediate is subsequently sulfonated using sodium bisulfite (NaHSO3) or sodium metabisulfite (Na2S2O5), which introduces the sulfonate group at the central carbon of the maleate backbone.
Industrial-scale production employs closed-system reactors to minimize hydrolysis of the ester linkages, which are sensitive to aqueous environments. For example, MFG Chemical’s upgraded facilities utilize automated pressure release valves and cooling towers to maintain reaction temperatures between 70°C and 90°C, ensuring consistent diester yields above 98.5%. The esterification step typically achieves 85–90% conversion within 2–4 hours, while sulfonation requires 1–2 hours under alkaline conditions (pH 8–9).
Table 1: Key Reaction Parameters for Diester Formation
Parameter | Esterification Range | Sulfonation Range |
---|---|---|
Temperature | 70–90°C | 50–70°C |
Catalyst Concentration | 0.5–1.5 wt% | 2.0–3.5 wt% NaHSO3 |
Reaction Time | 2–4 hours | 1–2 hours |
Yield | 85–90% | 95–98% |
The reaction kinetics follow a pseudo-first-order model for esterification, with rate constants ($$k$$) ranging from $$2.05 \times 10^{-4}$$ min$$^{-1}$$ at 50°C to $$3.35 \times 10^{-4}$$ min$$^{-1}$$ at 90°C. Sulfonation exhibits Arrhenius behavior, with activation energies ($$E_a$$) near $$-11.7 \, \text{kJ/mol}$$, indicating temperature sensitivity.
Catalysts play a dual role in enhancing esterification efficiency and sulfonation selectivity. Solid acid catalysts, such as HY zeolite or heteropolyacids like $$ \text{H}4\text{Ti}(\text{H}2\text{O})\text{TiW}{11}\text{O}{39} $$, accelerate maleic anhydride esterification by providing Brønsted acid sites, reducing reaction times by 30–40% compared to uncatalyzed systems. For example, HY zeolite achieves 87.6% maleic acid conversion to dinonyl maleate at 120°C within 103 minutes.
Sulfonation employs sodium bisulfite as both a reactant and pH buffer. Recent innovations include the use of sodium metabisulfite in stoichiometric excess (1.2–1.5 equivalents) to drive sulfonation to completion while minimizing byproducts like bis(2-ethylhexyl)maleate (limited to <0.2% in USP-grade products). MFG Chemical’s adoption of distributed control systems (DCS) automates catalyst dosing and reduces human error, ensuring sulfonate group incorporation efficiencies above 96%.
Table 2: Catalyst Performance in Diester Synthesis
Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) |
---|---|---|---|
HY Zeolite | 120 | 87.6 | 92.5 |
Heteropolyacid (HPA) | 90 | 78.3 | 89.7 |
Sulfuric Acid | 100 | 65.4 | 81.2 |
Solvent choice critically influences reaction kinetics and product isolation. Nonpolar solvents like toluene or xylene are preferred for esterification due to their ability to azeotrope water, shifting equilibrium toward diester formation. In sulfonation, polar aprotic solvents (e.g., dimethylformamide) enhance sodium bisulfite solubility, facilitating sulfonate group transfer at rates up to 20% faster than in aqueous systems.
Industrial processes prioritize solvents with boiling points matching reaction temperatures (70–120°C) to enable reflux without external cooling. For instance, toluene (boiling point: 110°C) is used in MFG Chemical’s upgraded reactors to maintain 90°C esterification while removing water via Dean-Stark traps. Post-reaction, solvent recovery exceeds 95% through fractional distillation, reducing waste and production costs.
Table 3: Solvent Properties and Performance
Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Sulfonation Rate Increase |
---|---|---|---|
Toluene | 2.4 | 110 | 15% |
Xylene | 2.3 | 138 | 12% |
DMF | 37.0 | 153 | 20% |
Water | 80.1 | 100 | Baseline |
The relationship between alkyl chain length and critical micelle concentration in sulfosuccinate surfactants follows well-established thermodynamic principles, with sodium 1,4-dinonyl sulfosuccinate demonstrating specific behaviors attributable to its nine-carbon alkyl chains [5]. Research indicates that the critical micelle concentration of dialkyl sulfosuccinates decreases logarithmically with increasing alkyl chain length according to the relationship log CMC = 0.290N + 1.63, where N represents the total number of carbons in the alkyl chains [5].
For sodium 1,4-dinonyl sulfosuccinate, with its eighteen total carbons distributed across two nonyl chains, the predicted critical micelle concentration based on this relationship would be significantly lower than shorter-chain analogues [5]. Experimental studies on related sulfosuccinate compounds have demonstrated critical micelle concentration values ranging from 0.13 M for octyl sulfate to 0.0021 M for tetradecyl sulfate, illustrating the profound impact of chain length on micellization behavior [6].
The thermodynamic parameters associated with micelle formation for sodium 1,4-dinonyl sulfosuccinate reflect the enhanced hydrophobic interactions provided by the twin nonyl chains [7]. Studies on similar dioctyl sulfosuccinate compounds reveal free energy of micellization values of approximately -43.4 kJ/mol, with entropy changes of 0.122 kJ/mol·K and enthalpy changes of -7.04 kJ/mol·K [7]. These parameters indicate that the micellization process is entropy-driven, consistent with the release of structured water molecules from around the hydrophobic chains during aggregate formation [7].
Surfactant Type | Alkyl Chain Length | Critical Micelle Concentration (mM) | Temperature (K) |
---|---|---|---|
Sodium octyl sulfate | C8 | 130 | 298 |
Sodium dodecyl sulfate | C12 | 8.3 | 298 |
Sodium tetradecyl sulfate | C14 | 2.1 | 298 |
Dioctyl sulfosuccinate | 2×C8 | 2.5 | 298 |
The enhanced surface activity of sodium 1,4-dinonyl sulfosuccinate compared to single-chain surfactants of equivalent total carbon number results from the geometric packing advantages provided by the branched alkyl architecture [8]. This structural feature allows for more efficient interfacial packing while maintaining favorable hydrophilic-lipophilic balance characteristics [8].
Temperature effects on the critical micelle concentration of sodium 1,4-dinonyl sulfosuccinate follow typical ionic surfactant behavior, with slight increases observed as temperature rises from 298 K to 318 K [9]. The temperature coefficient for similar sulfosuccinate systems indicates minimal variation in critical micelle concentration over moderate temperature ranges, reflecting the stability of the micellization process [9].
The spatial arrangement of sulfonate groups in sodium 1,4-dinonyl sulfosuccinate micelles exhibits distinct characteristics that influence the overall colloidal stability and interfacial properties of the system [10]. Molecular dynamics simulations of related sulfosuccinate systems reveal that the sulfonate headgroups orient preferentially toward the aqueous phase, with the degree of orientation dependent on the micelle curvature and local electrostatic environment [10].
The sulfonate group in sodium 1,4-dinonyl sulfosuccinate demonstrates strong hydration characteristics, with approximately 6-7 water molecules forming the primary hydration shell around each sulfonate moiety [11]. This extensive hydration contributes to the electrostatic repulsion between adjacent headgroups and influences the overall micelle structure and stability [11]. The radial distribution function analysis indicates that the first hydration shell extends to approximately 0.28 nm from the sulfonate oxygen atoms, consistent with typical hydrogen bonding distances [10].
Interfacial orientation studies using surface tension measurements reveal that sodium 1,4-dinonyl sulfosuccinate molecules adopt specific angular orientations at air-water interfaces [12]. The Gibbs surface excess concentration calculations indicate maximum surface coverage values of approximately 5.22 × 10⁻¹⁰ mol/cm², corresponding to minimum molecular areas of 3.18 × 10⁻⁸ m² per molecule [12]. These parameters reflect the efficient packing of the surfactant molecules at the interface, with the sulfonate groups maintaining optimal hydration while the nonyl chains extend into the vapor phase [12].
Parameter | Value | Units | Reference Condition |
---|---|---|---|
Surface Excess Concentration | 5.22 × 10⁻¹⁰ | mol/cm² | Air-water interface, 298 K |
Minimum Molecular Area | 3.18 × 10⁻⁸ | m² | At critical micelle concentration |
Hydration Number | 6-7 | Water molecules | Per sulfonate group |
First Shell Distance | 0.28 | nm | Sulfonate-water radial distribution |
The electrostatic interactions between sulfonate groups in micellized systems create repulsive forces that influence the micelle shape and aggregation number [13]. For sodium 1,4-dinonyl sulfosuccinate, the presence of two alkyl chains per sulfonate group results in lower charge density compared to single-chain analogues, potentially allowing for larger aggregation numbers and more spherical micelle geometries [13].
Counterion binding studies indicate that sodium ions associate weakly with the sulfonate headgroups, with binding constants typically ranging from 0.1 to 0.3 for similar sulfosuccinate systems [7]. This limited counterion association maintains significant electrostatic repulsion between headgroups, contributing to the stability of the colloidal dispersion [7].
The interfacial tension reduction capabilities of sodium 1,4-dinonyl sulfosuccinate in non-aqueous systems demonstrate distinctive mechanisms compared to conventional aqueous surfactant behavior [12]. In deep eutectic solvents and ionic liquid systems, the surfactant exhibits modified aggregation behavior due to altered solvophobic interactions and changed electrostatic screening effects [12].
Studies in non-aqueous media reveal that sodium 1,4-dinonyl sulfosuccinate can achieve interfacial tension values as low as 25-30 mN/m, significantly lower than typical aqueous systems where values around 35-40 mN/m are more common [12]. This enhanced surface activity in non-aqueous environments results from reduced competition for interfacial sites and modified headgroup hydration patterns [12].
The critical aggregation concentration in non-aqueous media differs substantially from aqueous values, with increases of 2-3 orders of magnitude commonly observed in systems such as ethylene glycol-based deep eutectic solvents [12]. This shift reflects the reduced driving force for aggregation when the continuous phase exhibits lower surface tension and different hydrogen bonding characteristics [12].
Solvent System | Surface Tension at CMC (mN/m) | Critical Aggregation Concentration (mM) | Aggregation Number |
---|---|---|---|
Pure Water | 35-40 | 2-5 | 60-80 |
Ethylene Glycol DES | 45-50 | 50-100 | 20-30 |
Choline Chloride/Urea | 40-45 | 75-150 | 25-40 |
Propylene Glycol | 30-35 | 25-50 | 40-60 |
The mechanism of interfacial tension reduction in non-aqueous systems involves complex interactions between the sulfonate headgroup and the solvent molecules [14]. In systems containing hydrogen bond donors, the sulfonate group can participate in multiple hydrogen bonding interactions, leading to enhanced interfacial stabilization [14]. This effect is particularly pronounced in deep eutectic solvents where the structured hydrogen bonding network can accommodate the charged headgroup more effectively than conventional organic solvents [14].
Temperature effects on interfacial tension modulation in non-aqueous media show different trends compared to aqueous systems [15]. In many cases, increasing temperature leads to improved surface activity due to enhanced molecular mobility and reduced solvent viscosity, contrasting with aqueous systems where temperature increases typically reduce surface activity [15].
The dynamic interfacial tension behavior of sodium 1,4-dinonyl sulfosuccinate in non-aqueous media exhibits slower equilibration kinetics compared to aqueous systems [16]. This delayed response reflects the higher viscosity of many non-aqueous solvents and the need for surfactant molecules to reorganize within the modified solvation environment [16]. Time scales for achieving equilibrium interfacial tension can extend from milliseconds in aqueous systems to several seconds or minutes in viscous non-aqueous media [16].
Molecular orientation at non-aqueous interfaces differs from aqueous behavior, with the sulfonate groups showing varying degrees of solvation depending on the specific solvent characteristics [10]. In solvents with limited hydrogen bonding capacity, the headgroups may adopt more compact orientations, while in strongly hydrogen bonding systems, extended conformations with multiple solvent interactions become favored [10].